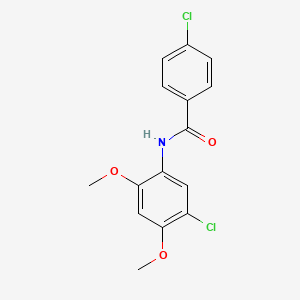

4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide

説明

4-クロロ-N-(5-クロロ-2,4-ジメトキシフェニル)ベンズアミドは、分子式C15H13Cl2NO3、分子量326.182 g/molの有機化合物です 。この化合物は、医薬品化学や材料科学など、さまざまな分野で幅広い用途を持つことが知られているベンズアミドファミリーに属しています。

特性

CAS番号 |

853330-72-0 |

|---|---|

分子式 |

C15H13Cl2NO3 |

分子量 |

326.2 g/mol |

IUPAC名 |

4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide |

InChI |

InChI=1S/C15H13Cl2NO3/c1-20-13-8-14(21-2)12(7-11(13)17)18-15(19)9-3-5-10(16)6-4-9/h3-8H,1-2H3,(H,18,19) |

InChIキー |

WWGLQQJIPFVLOC-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)Cl)Cl)OC |

製品の起源 |

United States |

準備方法

4-クロロ-N-(5-クロロ-2,4-ジメトキシフェニル)ベンズアミドの合成は、通常、適切な条件下で4-クロロベンゾイルクロリドと5-クロロ-2,4-ジメトキシアニリンを反応させることで行われます。 反応は通常、トリエチルアミンなどの塩基の存在下で行われ、反応中に生成する塩酸を中和します 。反応混合物は、再結晶またはクロマトグラフィーなどの標準的な技術を使用して精製し、目的の生成物を得ます。

化学反応の分析

科学研究における用途

4-クロロ-N-(5-クロロ-2,4-ジメトキシフェニル)ベンズアミドは、科学研究でいくつかの用途があります。

科学的研究の応用

4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

作用機序

類似の化合物との比較

4-クロロ-N-(5-クロロ-2,4-ジメトキシフェニル)ベンズアミドに類似する化合物には、以下が含まれます。

- N-(5-クロロ-2,4-ジメトキシフェニル)-4-エトキシベンズアミド

- 4-クロロ-N-(2,4-ジクロロフェニル)ベンズアミド

- N-(5-クロロ-2,4-ジメトキシフェニル)-4-メチルベンズアミド

これらの化合物は構造的に似ていますが、置換基が異なっており、化学的特性や生物学的活性に大きな影響を与える可能性があります。

類似化合物との比較

Similar compounds to 4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide include:

- N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide

- 4-chloro-N-(2,4-dichlorophenyl)benzamide

- N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide

These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and biological activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。